Netupitant D6

Bioanalysis LC-MS/MS Internal Standard

Netupitant D6 is a deuterium-labeled analogue explicitly designed as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Netupitant in complex biological matrices. Unlike non-isotopic structural analogues, this compound co-elutes identically with the target analyte, fully compensating for matrix effects, extraction losses, and ion source variability—ensuring the accuracy, precision, and regulatory defensibility of your LC-MS/MS bioanalytical methods. Ideal for bioequivalence studies, clinical trial PK analysis, and QC release testing of Netupitant API and finished dosage forms.

Molecular Formula C30H26D6F6N4O
Molecular Weight 584.63
Cat. No. B1191659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetupitant D6
Molecular FormulaC30H26D6F6N4O
Molecular Weight584.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Netupitant D6: A Deuterium-Labeled Internal Standard for LC-MS/MS Quantification of Netupitant in Bioanalysis and Pharmaceutical Development


Netupitant D6 (CAS 2070015-31-3) is a deuterium-labeled analogue of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist used clinically in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting . The compound incorporates six deuterium atoms at specific aliphatic positions, resulting in a molecular formula of C30H26D6F6N4O and a molecular weight of approximately 584.6 g/mol . Netupitant D6 is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of non-deuterated Netupitant in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Structural Analogues or Unlabeled Netupitant Cannot Replace Netupitant D6 in Regulated Bioanalytical Workflows


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly governs assay accuracy, precision, and regulatory defensibility. Non-isotopic structural analogues (e.g., ibrutinib, as used in one published method) fail to co-elute identically with Netupitant and exhibit differential ionization and extraction recovery, introducing systematic bias that varies across sample matrices [1]. Unlabeled Netupitant cannot be used as an internal standard because it is indistinguishable from the endogenous analyte, precluding any mass spectrometric differentiation [2]. Netupitant D6, as a stable isotope-labeled internal standard, offers nearly identical physicochemical properties to the target analyte, thereby compensating for matrix effects, extraction losses, and ion source variability in a manner that structural analogues cannot replicate [3].

Netupitant D6 Quantitative Differentiation: Evidence-Based Justification for Procurement Over Non-Deuterated or Analog Internal Standards


Isotopic Mass Shift of +6 Da Enables Baseline Mass Spectrometric Resolution Without Cross-Talk

Netupitant D6 incorporates six deuterium atoms, resulting in a molecular ion [M+H]+ at m/z ~585.6, a +6 Da shift from the unlabeled Netupitant analyte at m/z ~579.5. This mass difference ensures complete baseline resolution in the mass analyzer, preventing isotopic cross-talk from the internal standard into the analyte channel, a common issue with less heavily labeled standards (e.g., +3 Da or +4 Da). The deuterium labeling occurs at the two methyl groups adjacent to the amide nitrogen and on the α,α-dimethyl moiety, positions known to resist hydrogen-deuterium exchange under typical sample preparation conditions [1]. The exact mass of Netupitant D6 is 584.285 Da (calculated) .

Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

High Deuterium Incorporation (≥99% d1-d6) Minimizes Unlabeled Contaminant Interference

The isotopic purity of Netupitant D6 is specified as ≥99% for the sum of deuterated forms (d1 to d6), with negligible residual unlabeled Netupitant (d0) . This high isotopic enrichment is critical because the presence of unlabeled d0 in the internal standard would directly contribute to the measured analyte signal, causing positive bias and compromising assay accuracy, particularly at low concentrations near the lower limit of quantification (LLOQ). Many lower-cost or in-house deuterated standards exhibit lower isotopic enrichment (e.g., 95-98% d-labeled), resulting in a quantifiable d0 background that requires correction.

Isotopic Purity LC-MS/MS Internal Standard Method Validation

Regulatory-Compliant Reference Standard Qualification Supports ANDA and DMF Filings

Netupitant D6 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly recommended for use as a reference standard in Abbreviated New Drug Application (ANDA) filings, Drug Master File (DMF) submissions, and Quality Control (QC) applications during the commercial production of fosnetupitant [1]. Traceability against pharmacopeial standards (USP or EP) can be provided upon request [1]. In contrast, generic structural analogues or non-qualified deuterated compounds lack this level of regulatory documentation, creating significant compliance risk and potential delays in regulatory review.

Reference Standard ANDA DMF Regulatory Compliance

Near-Identical Chromatographic Retention and Matrix Effect Compensation vs. Structural Analogue (Ibrutinib)

Stable isotope-labeled internal standards such as Netupitant D6 co-elute with the analyte and experience near-identical matrix effects and extraction recoveries, thereby normalizing signal variations caused by ion suppression or enhancement [1]. In contrast, a published LC-MS/MS method for Netupitant used the structural analogue ibrutinib as the internal standard [2]. While method validation criteria were met, the use of a structural analogue inherently introduces differential matrix effect and recovery behaviors that can vary across different plasma lots, potentially impacting long-term assay robustness and inter-study reproducibility [3].

Matrix Effect Ion Suppression SIL-IS LC-MS/MS

Netupitant D6 Application Scenarios: Where Deuterated Internal Standard Specification Drives Quantifiable Analytical Advantage


Regulated Bioequivalence Studies for Generic Fosnetupitant ANDA Submissions

In bioequivalence studies required for ANDA submission, accurate and precise quantification of Netupitant in human plasma is critical. Netupitant D6, as a regulatory-compliant reference standard with ≥99% isotopic purity, provides the necessary documentation and performance characteristics to meet FDA bioanalytical method validation guidance, reducing the risk of data rejection due to internal standard-related issues [1].

Clinical Pharmacokinetic Studies Requiring Robust Across-Study Data Comparability

For clinical trials involving Netupitant (as NEPA), consistent quantification across multiple study sites and over extended time periods is essential. The use of a deuterated internal standard like Netupitant D6 ensures that variability introduced by differential matrix effects or instrument drift is normalized, enabling reliable comparison of pharmacokinetic parameters (e.g., Cmax, AUC) across studies [2][3].

Quality Control Testing of Netupitant Active Pharmaceutical Ingredient (API) and Drug Product

In QC laboratories, Netupitant D6 serves as an internal standard for LC-MS/MS assays used to verify the identity, purity, and content uniformity of Netupitant API and finished dosage forms. Its high isotopic purity ensures that any contamination from the internal standard does not bias assay results, maintaining the integrity of release testing data .

Nonclinical Pharmacokinetic/Toxicokinetic Studies in Animal Models

Preclinical studies often involve complex matrices (e.g., tissue homogenates) with significant matrix effects. Netupitant D6, by co-eluting with the analyte and experiencing identical ion suppression, provides more accurate concentration data than a structural analogue internal standard, improving the reliability of exposure-response relationships in toxicology studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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